2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

QSAR Cytokine inhibition p38 MAPK

2-(Benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole (CAS 851864-20-5) is a 1,2,4,5‑tetrasubstituted imidazole bearing a 4,5‑dihydro core, a benzylsulfanyl moiety at the 2‑position, and a 3‑trifluoromethylbenzoyl group at the N‑1 position. The benzylsulfanyl‑imidazole scaffold has been validated in the primary literature as a core structure for p38 MAP kinase inhibition and dual suppression of TNF‑α and IL‑1β release from human peripheral blood mononuclear cells (PBMCs) and whole blood.

Molecular Formula C18H15F3N2OS
Molecular Weight 364.39
CAS No. 851864-20-5
Cat. No. B2870408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
CAS851864-20-5
Molecular FormulaC18H15F3N2OS
Molecular Weight364.39
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-4-7-14(11-15)16(24)23-10-9-22-17(23)25-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
InChIKeyBKMVJNOCUXMJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(Benzylsulfanyl)-1-[3-(Trifluoromethyl)benzoyl]-4,5-Dihydro-1H-Imidazole (CAS 851864-20-5): Class, Core Scaffold, and Key Differentiation Rationale


2-(Benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole (CAS 851864-20-5) is a 1,2,4,5‑tetrasubstituted imidazole bearing a 4,5‑dihydro core, a benzylsulfanyl moiety at the 2‑position, and a 3‑trifluoromethylbenzoyl group at the N‑1 position [1]. The benzylsulfanyl‑imidazole scaffold has been validated in the primary literature as a core structure for p38 MAP kinase inhibition and dual suppression of TNF‑α and IL‑1β release from human peripheral blood mononuclear cells (PBMCs) and whole blood [2][3]. Quantitative structure–activity relationship (QSAR) analyses of this series indicate that the trifluoromethyl substituent at the meta‑position of the N‑1 benzoyl ring contributes favorably to cytokine release inhibition through a combination of negative resonance and hydrophobic effects [2]. The specific 3‑CF₃ substitution pattern distinguishes this compound from its 2‑CF₃ and 4‑CF₃ regioisomers and from the bis‑trifluoromethyl analog, providing a rational basis for its selection in medicinal chemistry and chemical biology programs targeting the p38 MAPK–cytokine axis [3].

Why 2-(Benzylsulfanyl)-1-[3-(Trifluoromethyl)benzoyl]-4,5-Dihydro-1H-Imidazole Cannot Be Generically Substituted by In‑Class Analogs


The benzylsulfanyl‑imidazole series exhibits steep structure–activity relationships (SAR) in which the position of the trifluoromethyl substituent on the N‑1 benzoyl ring and the nature of the substituent at the 2‑position profoundly modulate both enzymatic (p38 MAPK) and cellular (TNF‑α, IL‑1β) potency [1]. In the foundational 37‑compound study by Laufer et al. (2002), merely shifting substituents at the imidazole 2‑position altered p38 IC₅₀ values across a >6‑fold range (e.g., compound 2b = 4.0 µM vs. 2q = 0.63 µM) [1]. The Singh & Sharma (2007) QSAR analysis further demonstrated that the electronic character of the meta‑substituent on the N‑1 benzoyl ring (i.e., the 3‑CF₃ group) contributes independently to both TNF‑α and IL‑1β inhibition through resonance and hydrophobicity terms that are not reproduced by ortho‑ or para‑CF₃ isomers [2]. Consequently, procurement of a positional isomer such as the 2‑CF₃ (CAS 851864‑18‑1) or 4‑CF₃ regioisomer, or the 3,5‑bis(CF₃) analog (CAS 862826‑70‑8), cannot be assumed to yield equivalent biological outcomes without explicit head‑to‑head testing [1][2][3]. IMPORTANT CAVEAT: The compound CAS 851864‑20‑5 has not been individually characterized in peer‑reviewed primary literature with quantitative side‑by‑side comparator data. The claims above represent class‑level inference from the best available SAR data on the benzylsulfanyl‑imidazole series and must be verified experimentally for this specific compound [1][2].

Quantitative Differentiation Evidence: 2-(Benzylsulfanyl)-1-[3-(Trifluoromethyl)benzoyl]-4,5-Dihydro-1H-Imidazole vs. Closest Analogs


Meta‑CF₃ Benzoyl Substitution Confers a Distinct Electronic Profile vs. Ortho‑ and Para‑CF₃ Regioisomers as Predicted by Class‑Level QSAR

In a Fujita‑Ban and Hansch QSAR analysis of benzylsulfanyl imidazole derivatives, the meta‑substituent (X‑position) on the N‑1 benzoyl ring was identified as a key determinant of cytokine release inhibitory activity [1]. Substituents transmitting a higher negative resonance effect at the meta‑position were specifically beneficial for IL‑1β inhibition, while the ortho‑position favored smaller refractivity (less bulky/polar) substituents and the para‑position favored less hydrophobic substituents [1]. The 3‑CF₃ group (meta) combines strong electron‑withdrawing resonance (−R effect) with moderate hydrophobicity (π ≈ +0.88), a profile that is predicted to enhance IL‑1β inhibitory potency relative to the 2‑CF₃ (ortho) and 4‑CF₃ (para) regioisomers, though direct experimental confirmation for CAS 851864‑20‑5 is absent from the published literature [1].

QSAR Cytokine inhibition p38 MAPK

Benzylsulfanyl at the 2‑Position Is Critical for p38 MAP Kinase and Cytokine Inhibitory Activity: Comparative Data from Lead Compound 2b

The Laufer et al. (2002) study established that the benzylsulfanyl group at the imidazole 2‑position is a productive substituent for p38 MAP kinase inhibition and dual cytokine suppression [1]. The reference compound 2b (bearing 2‑benzylsulfanyl, 4‑(4‑fluorophenyl), and 5‑(pyridin‑4‑yl) substituents) showed IC₅₀ values of 4.0 µM (p38), 1.1 µM (TNF‑α), and 0.38 µM (IL‑1β) [1]. Optimization of the 2‑position alone yielded compound 2q (IC₅₀ p38 = 0.63 µM; TNF‑α = 0.90 µM; IL‑1β = 0.04 µM), representing a 6‑ to 10‑fold improvement in p38 and IL‑1β potency [1]. Replacement of the benzylsulfanyl group with smaller alkylsulfanyl substituents (e.g., methylsulfanyl, CAS 851863‑37‑1) or removal of the 2‑sulfanyl substituent entirely would be expected to alter the pharmacophore, as the benzyl group occupies a lipophilic pocket in the p38 ATP‑binding site [1][2].

p38 MAP kinase Cytokine inhibition SAR

Calculated Physicochemical Properties Suggest Superior Permeability and Binding Cavity Compatibility for the 3‑CF₃ Regioisomer Compared to the 3,5‑Bis(CF₃) Analog

The target compound (C₁₈H₁₅F₃N₂OS, MW = 364.39 g/mol) carries a single trifluoromethyl group, whereas the 3,5‑bis(trifluoromethyl)benzoyl analog (CAS 862826‑70‑8, C₁₉H₁₄F₆N₂OS, MW = 432.38 g/mol) contains two CF₃ groups, substantially increasing both molecular weight (+68 Da) and lipophilicity . Based on calculated logP values reported for closely related benzylsulfanyl‑imidazole analogs (XLogP3 estimates: ~3.82 for the monobenzoyl series), the addition of a second CF₃ group is expected to increase logP by approximately +0.8 to +1.0 units, potentially reducing aqueous solubility and altering pharmacokinetic behavior . The smaller, less lipophilic 3‑CF₃ compound may also better accommodate the steric constraints of the hydrophobic region II (HR II) pocket of p38α MAP kinase, which Laufer et al. (2008) identified as sensitive to N‑1 substituent bulk [1].

Physicochemical properties Lipophilicity Drug-likeness

Benzylsulfanyl Imidazoles Demonstrated Dual TNF‑α/IL‑1β Suppression Superior to Classical p38 Inhibitor SB203580 in Whole‑Blood Assays (Class‑Level Finding)

The benzylsulfanyl‑imidazole series was benchmarked against the prototypical p38 inhibitor SB203580 in LPS‑stimulated human whole blood [1]. While SB203580 inhibits p38α with IC₅₀ ≈ 0.05–0.1 µM, its translation to cellular cytokine suppression is modest [2]. In contrast, optimized benzylsulfanyl imidazoles (e.g., compound 2q) achieved IL‑1β IC₅₀ = 0.04 µM in PBMC assays, indicating a favorable cellular potency relative to enzymatic potency ratio [1]. The series' dual suppression of both TNF‑α and IL‑1β is a distinguishing feature, as some p38 inhibitors preferentially suppress one cytokine over the other [1][2]. Whether CAS 851864‑20‑5 recapitulates this dual suppression profile has not been experimentally reported.

Cytokine release Whole blood assay p38 inhibitor comparison

Physicochemical Property Differentiation: 3‑CF₃ Regioisomer Has Favorable tPSA and Rotatable Bond Profile Compared to 4‑(4‑Fluorophenyl)‑Substituted Imidazole Analogs

Calculated topological polar surface area (tPSA) for the target compound (CAS 851864‑20‑5) is estimated at approximately 25 Ų (based on ChemSpider and ZINC database entries for the isomeric 2‑CF₃ analog, which shares the same molecular formula and functional groups) . In contrast, the 4,5‑diaryl‑substituted imidazoles that dominate the p38 inhibitor literature (e.g., SB203580, tPSA ≈ 61 Ų) have substantially higher tPSA due to the presence of polar substituents on the aryl rings [1]. The lower tPSA of CAS 851864‑20‑5 predicts superior passive membrane permeability, while the presence of 6 rotatable bonds (vs. 4 for SB203580) suggests greater conformational flexibility that may facilitate induced‑fit binding to the p38 ATP pocket [1].

Physicochemical properties tPSA Drug-likeness

Optimal Research and Procurement Application Scenarios for 2-(Benzylsulfanyl)-1-[3-(Trifluoromethyl)benzoyl]-4,5-Dihydro-1H-Imidazole (CAS 851864-20-5)


Positional Isomer Selectivity Profiling in p38 MAP Kinase SAR Campaigns

CAS 851864‑20‑5 serves as the 3‑CF₃ benzoyl positional isomer within a matched‑pair series that includes the 2‑CF₃ (CAS 851864‑18‑1) and 4‑CF₃ regioisomers. Procurement of all three isomers enables systematic SAR studies to empirically determine the contribution of CF₃ substitution position to p38 enzymatic inhibition and cellular cytokine suppression, addressing the gap identified in the Singh & Sharma (2007) QSAR model [1].

Lipophilicity‑Dependent Cellular Permeability and Cytotoxicity Profiling vs. Bis‑CF₃ Analog

The mono‑CF₃ compound (CAS 851864‑20‑5, MW = 364.39) can be directly compared with the bis‑CF₃ analog (CAS 862826‑70‑8, MW = 432.38) in parallel cellular permeability (Caco‑2 or PAMPA) and cytotoxicity (e.g., HepG2) assays. This head‑to‑head comparison tests the class‑level prediction that the lower lipophilicity of the mono‑CF₃ compound reduces non‑specific cellular toxicity and improves solubility‑limited absorption [2].

Kinase Selectivity Panel Screening of the 2‑Benzylsulfanyl‑N‑Benzoyl Imidazole Chemotype

Given that the benzylsulfanyl imidazole scaffold has been explored for both p38 MAP kinase and, anecdotally, BTK inhibition [3], CAS 851864‑20‑5 can be submitted to broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to experimentally define its kinase selectivity fingerprint. This addresses the absence of selectivity data in the published literature and identifies potential off‑target liabilities or alternative therapeutic applications [1][3].

In Vitro Metabolism and Plasma Stability Assessment of the 4,5‑Dihydroimidazole Core

The 4,5‑dihydro‑1H‑imidazole core (imidazoline) is structurally distinct from the fully aromatic imidazole found in most clinical‑stage p38 inhibitors. Procurement of CAS 851864‑20‑5 for in vitro microsomal stability (human and rodent liver microsomes) and plasma stability assays provides critical data on the metabolic liabilities of the dihydro core, informing whether this scaffold offers any pharmacokinetic advantage over aromatic imidazole p38 inhibitors [1].

Quote Request

Request a Quote for 2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.